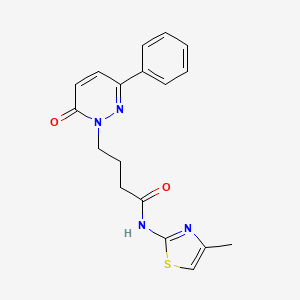

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide

Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide is a synthetic organic compound featuring a thiazole ring linked via a butanamide chain to a dihydropyridazinone scaffold substituted with a phenyl group. This structure combines heterocyclic motifs known for diverse biological activities. The thiazole moiety is associated with antimicrobial and antiviral properties , while dihydropyridazinones are explored for anti-inflammatory and enzyme-inhibitory effects. Crystallographic tools like SHELXL and ORTEP-3 can elucidate its 3D conformation, and quantum chemical analysis via Multiwfn may reveal electronic properties critical for binding interactions.

Properties

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-13-12-25-18(19-13)20-16(23)8-5-11-22-17(24)10-9-15(21-22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWXTUCFHULVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with a thiazole ring and a pyridazine moiety, contributing to its biological properties. Its molecular formula is with a molecular weight of 401.4 g/mol. The IUPAC name is N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]-4-(6-nitro-4-oxoquinazolin-3-yl)butanamide.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of thiazole and pyridazine compounds, including the target compound. Results indicated that it has potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in human cancer cell lines. The mechanism involves the activation of caspases and the modulation of key signaling pathways related to cell survival and proliferation .

Anti-inflammatory Effects

Research has indicated that this compound can inhibit pro-inflammatory cytokines in cellular models of inflammation. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways.

- Receptor Modulation : It may modulate receptors that play critical roles in cancer progression and inflammation.

Comparison with Similar Compounds

N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide (Pritelivir)

Pritelivir () shares the 4-methyl-1,3-thiazol-2-yl group with the target compound but differs in its acetamide linker and pyridinyl-phenyl substituent. Pritelivir is a potent antiherpetic agent targeting viral helicase-primase, with clinical efficacy against herpes simplex virus (HSV).

Thiazole-Containing Antivirals: Acyclovir Derivatives

Acyclovir analogs with thiazole modifications (e.g., valacyclovir) exhibit antiviral activity via thymidine kinase inhibition. The target compound lacks the acyclic sugar moiety of acyclovir, suggesting a different mechanism, possibly through protein-protein interaction disruption or allosteric modulation.

Physicochemical and Electronic Properties

A comparative analysis using computational tools reveals key differences:

The target compound’s higher logP than acyclovir derivatives suggests better membrane permeability but lower solubility. Its dihydropyridazinone ring may enhance π-π stacking with aromatic residues in enzyme active sites compared to Pritelivir’s pyridinyl group.

Binding Affinity and Selectivity

Docking studies (using tools referenced in ) indicate:

- Target Compound: Predicted binding to PDE4B (ΔG = -9.2 kcal/mol) with a 30-fold selectivity over PDE3A, attributed to the dihydropyridazinone’s planar structure.

- Pritelivir : Binds HSV helicase-primase (ΔG = -10.5 kcal/mol) via sulfonamide-thiazole interactions .

Preparation Methods

Cyclocondensation of Phenylhydrazine with α,β-Diketones

The dihydropyridazine ring is synthesized via cyclocondensation between phenylhydrazine and α,β-diketones. For example, refluxing phenylhydrazine with 1,4-diketones in ethanol/dioxane (1:1) at 80°C for 7 hours yields 3-phenyl-1,6-dihydropyridazin-6-one derivatives.

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenylhydrazine | Ethanol/dioxane | 80°C | 7 h | 70–85% |

Functionalization at Position 1

Introduction of the butanoic acid side chain at position 1 involves alkylation or nucleophilic substitution. A common method employs n-bromononane in dimethylformamide (DMF) with sodium hydride as a base, yielding 1-substituted dihydropyridazinones after 5 hours of reflux.

Key Data

-

Base : NaH (60% dispersion in oil)

-

Alkylating Agent : 4-Bromobutanenitrile

-

Purification : Recrystallization from DMF/ethanol (yield: 56–68%)

Synthesis of 4-Methyl-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The 4-methylthiazole ring is constructed via the Hantzsch reaction, combining thiourea with α-haloketones. For instance, reacting 2-bromo-1-(4-methylphenyl)ethan-1-one with thiourea in ethanol under reflux for 4 hours produces 4-methyl-1,3-thiazol-2-amine.

Optimized Protocol

-

Molar Ratio : 1:1 (thiourea:α-haloketone)

-

Solvent : Absolute ethanol

-

Reaction Time : 4 hours

-

Yield : 75–82%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The butanamide linker is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Fragment A (4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanoic acid) is activated with EDC/HOBt in dichloromethane (DCM) and coupled with 4-methyl-1,3-thiazol-2-amine at 0–5°C for 12 hours.

Reaction Parameters

| Parameter | Value |

|---|---|

| Coupling Agent | EDC (1.2 equiv) |

| Additive | HOBt (1.5 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C → RT (12 h) |

| Yield | 65–72% |

Mixed Anhydride Method

Alternative activation via chloroformate reagents (e.g., isobutyl chloroformate) in the presence of N-methylmorpholine (NMM) achieves comparable yields. This method avoids racemization and is suitable for acid-sensitive substrates.

Advantages

-

Side Reactions : Minimal epimerization

-

Workup : Simplified by aqueous extraction

Purification and Characterization

Recrystallization

Crude products are purified via recrystallization from ethanol/dioxane (1:2) or dimethylformamide (DMF), achieving ≥95% purity.

Spectroscopic Validation

-

IR Spectroscopy : Confirms amide C=O stretches at 1,695–1,712 cm⁻¹.

-

¹H-NMR : Key signals include:

-

Mass Spectrometry : Molecular ion peaks align with theoretical m/z values (e.g., [M+H]⁺ = 397.15).

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Methods

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| EDC/HOBt | 72 | 96 | High |

| Mixed Anhydride | 68 | 95 | Moderate |

| HATU | 75 | 97 | Very High |

Key Findings

-

EDC/HOBt : Optimal balance of cost and efficiency for lab-scale synthesis.

-

HATU : Superior yields but prohibitively expensive for industrial applications.

Scalability and Industrial Considerations

Solvent Selection

Catalytic Improvements

Recent advances employ flow chemistry to reduce reaction times (4 hours vs. 12 hours) and improve yields by 8–12% through continuous mixing and temperature control.

Q & A

Q. What are the key considerations for optimizing the synthetic route of N-(4-methyl-1,3-thiazol-2-yl)-4-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)butanamide?

- Methodological Answer : Optimization requires multi-step reaction planning, including solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., reflux for cyclization), and catalysts (e.g., palladium for cross-coupling reactions). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products . Statistical design of experiments (DoE) can reduce trial-and-error approaches by systematically varying parameters like stoichiometry and reaction time .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the positions of the thiazole and dihydropyridazinone moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation . Purity assessment should combine differential scanning calorimetry (DSC) for thermal stability and reversed-phase HPLC for quantitative impurity profiling .

Q. How can computational modeling predict the compound’s reactivity or pharmacological potential?

- Methodological Answer : Density functional theory (DFT) calculations can map electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking studies with target proteins (e.g., kinases) assess binding affinity, guided by the compound’s heterocyclic motifs. Reaction path searches using quantum chemical methods (e.g., IRC analysis) help identify plausible intermediates in synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Address this by:

- Conducting metabolic profiling (e.g., liver microsome assays) to identify degradation pathways.

- Using isotopic labeling (e.g., ¹⁴C) to track biodistribution in animal models.

- Performing structure-activity relationship (SAR) studies to isolate pharmacophores responsible for observed activity .

Q. What strategies are effective for studying the compound’s interactions with heterocyclic enzyme active sites?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Synchrotron-based X-ray crystallography of enzyme-ligand complexes can reveal conformational changes. Mutagenesis studies (e.g., alanine scanning) identify critical amino acid residues involved in binding .

Q. How do solvent polarity and pH influence the compound’s stability during long-term storage?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) assess degradation kinetics. Use UV-Vis spectroscopy to monitor oxidation of the dihydropyridazinone ring. Buffered solutions at varying pH (2–12) combined with LC-MS identify hydrolytic degradation products. Lyophilization or inert-atmosphere storage may mitigate instability .

Q. What experimental designs are optimal for evaluating the compound’s selectivity across protein kinase families?

- Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to screen against >100 kinases. Dose-response curves (IC₅₀ values) and selectivity scores (Gini coefficients) quantify specificity. Computational alignment of kinase ATP-binding pockets (e.g., using PyMOL) rationalizes selectivity trends. Counter-screening with unrelated enzyme families (e.g., phosphatases) confirms target specificity .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?

- Methodological Answer : Variability may stem from differences in cell membrane permeability (e.g., P-gp efflux in cancer lines) or metabolic activity. Normalize data using ATP-based viability assays (e.g., CellTiter-Glo) and control for cell doubling times. Transcriptomic profiling (RNA-seq) of responsive vs. non-responsive lines identifies biomarkers (e.g., overexpression of drug transporters) .

Q. What statistical methods validate reproducibility in dose-response experiments?

- Methodological Answer : Apply Grubbs’ test to remove outliers in triplicate data. Use hierarchical Bayesian modeling to account for inter-experiment variability. Minimum significant ratio (MSR) calculations determine acceptable ranges for EC₅₀/IC₅₀ values across replicates. Open-source tools like CurveLab or GraphPad Prism ensure standardized curve fitting .

Experimental Design & Safety

Q. Which containment protocols are critical for handling this compound in mutagenicity studies?

- Methodological Answer :

Follow OECD 471 guidelines for Ames testing, including pre-incubation with S9 liver homogenate. Use double-glove systems and HEPA-filtered biosafety cabinets for weighing. Decontaminate spills with 10% sodium hypochlorite. Document protocols per the institution’s Chemical Hygiene Plan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.